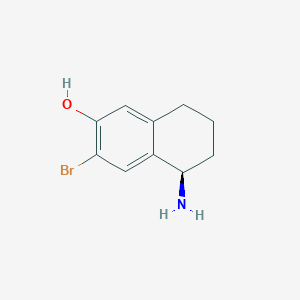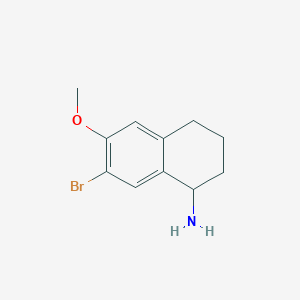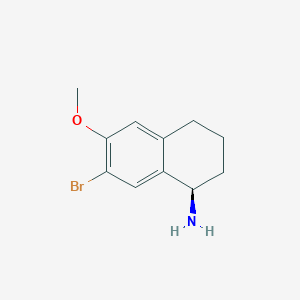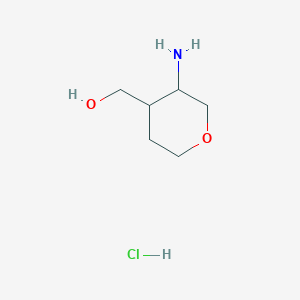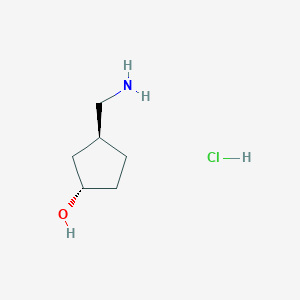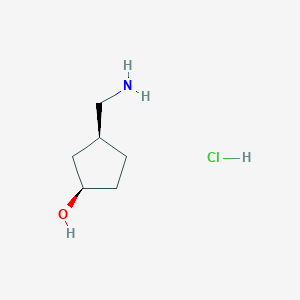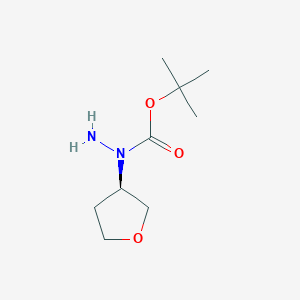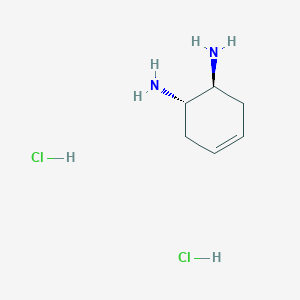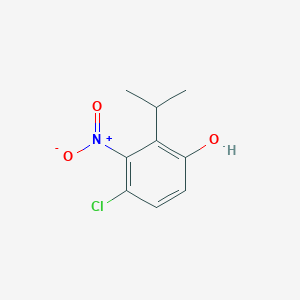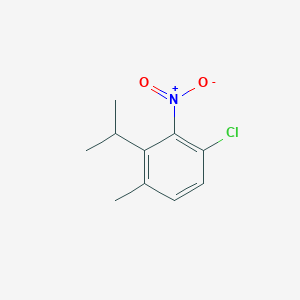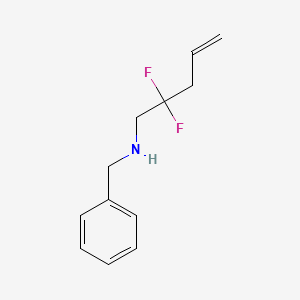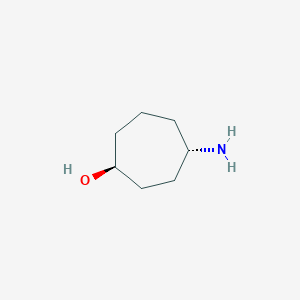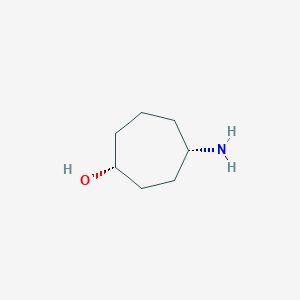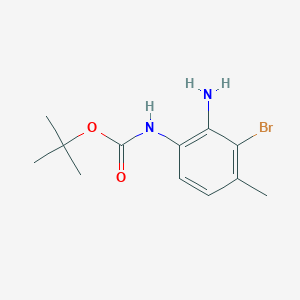
(2-Amino-3-bromo-4-methyl-phenyl)-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-3-bromo-4-methyl-phenyl)-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical research. This compound is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a phenyl ring, along with a carbamic acid ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-3-bromo-4-methyl-phenyl)-carbamic acid tert-butyl ester typically involves the following steps:
Bromination: The starting material, 4-methylphenylamine, undergoes bromination to introduce a bromine atom at the 3-position of the phenyl ring.
Carbamoylation: The brominated intermediate is then reacted with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-3-bromo-4-methyl-phenyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can convert it to an amine.
Hydrolysis: The carbamic acid ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Hydrolysis: Carbamic acid and tert-butanol.
Scientific Research Applications
Chemistry
In chemistry, (2-Amino-3-bromo-4-methyl-phenyl)-carbamic acid tert-butyl ester can be used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various organic transformations.
Biology
In biological research, this compound may be used to study the effects of carbamates on enzyme activity, particularly those involved in neurotransmission.
Medicine
In medicine, carbamates are known for their use as drugs, particularly as inhibitors of acetylcholinesterase. This compound could potentially be explored for similar applications.
Industry
In the industrial sector, carbamates are used as pesticides and herbicides
Mechanism of Action
The mechanism of action of (2-Amino-3-bromo-4-methyl-phenyl)-carbamic acid tert-butyl ester would depend on its specific application. For example, if used as an acetylcholinesterase inhibitor, it would bind to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to increased neurotransmission.
Comparison with Similar Compounds
Similar Compounds
(2-Amino-4-methyl-phenyl)-carbamic acid tert-butyl ester: Lacks the bromine atom.
(2-Amino-3-bromo-phenyl)-carbamic acid tert-butyl ester: Lacks the methyl group.
(2-Amino-3-bromo-4-methyl-phenyl)-carbamic acid methyl ester: Has a methyl ester group instead of a tert-butyl ester group.
Uniqueness
The presence of both the bromine atom and the methyl group on the phenyl ring, along with the tert-butyl ester group, makes (2-Amino-3-bromo-4-methyl-phenyl)-carbamic acid tert-butyl ester unique
Properties
IUPAC Name |
tert-butyl N-(2-amino-3-bromo-4-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2/c1-7-5-6-8(10(14)9(7)13)15-11(16)17-12(2,3)4/h5-6H,14H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAREGZGZATZTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)NC(=O)OC(C)(C)C)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
